
Arcyriaflavin a
Übersicht
Beschreibung
Arcyriaflavin A is a natural product belonging to the indolocarbazole family, which is known for its diverse biological activities. It is derived from marine invertebrates and slime molds and has been studied extensively for its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Endometriosis Treatment
A significant study demonstrated that Arcyriaflavin A effectively inhibits the viability and proliferation of endometriotic cyst stromal cells (ECSCs). The treatment resulted in:
- Decreased Cell Viability : The compound significantly reduced the number of viable ECSCs when tested at concentrations of 1 and 10 µM through modified methylthiazole tetrazolium (MTT) assays .
- Induction of Apoptosis : Apoptotic effects were confirmed via Caspase-Glo® assays, showing increased activity at higher concentrations .
- Inhibition of Angiogenesis : this compound also suppressed vascular endothelial growth factor A (VEGF-A) expression, which is crucial for angiogenesis in endometriotic tissues .
This study suggests that this compound may represent a novel therapeutic strategy for managing endometriosis, warranting further clinical investigation.
Anticancer Activity
This compound has shown promising results in various cancer models. For instance:
- Synergistic Effects with Other Compounds : In combination with berbamine, this compound exhibited a synergistic anticancer effect by targeting calcium/calmodulin-dependent protein kinase II and CDK4. This combination significantly suppressed glioma stem cell viability and promoted apoptosis .
- Targeting Specific Cancer Cell Lines : Research indicates that this compound can induce apoptosis in specific cancer cell lines, such as K562, suggesting its potential utility in leukemia treatment .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Endometriosis | Inhibited ECSC viability and induced apoptosis at 1-10 µM concentrations | Potential therapeutic agent for endometriosis treatment |
Anticancer Activity | Synergistic effects with berbamine on glioma stem cells | Possible combination therapy for enhanced anticancer efficacy |
K562 Cell Line | Induced apoptosis; effective against leukemia cells | Suggests potential use in leukemia treatment |
Wirkmechanismus
Target of Action
Arcyriaflavin A is a fungal metabolite that primarily targets Cyclin-Dependent Kinase 4 (CDK4) and Calcium/Calmodulin-Dependent Protein Kinase II Gamma (CaMKIIγ) . CDK4 is a key regulator of cell cycle progression, particularly the transition from the G1 phase to the S phase . CaMKIIγ is a multifunctional serine/threonine protein kinase that plays pivotal roles in various cellular processes .
Mode of Action
This compound acts as a competitive inhibitor of the ATP binding site of CDK4 . By binding to this site, it prevents the phosphorylation of target proteins that are necessary for cell cycle progression . This results in cell cycle arrest at the G1 phase .
Biochemical Pathways
This compound affects the cell cycle regulatory pathway. In proliferating cells, CDK4 binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . This compound inhibits this process by preventing the phosphorylation of target proteins .
Result of Action
This compound has been shown to induce apoptosis and inhibit proliferation of cells . For example, it significantly inhibited cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) . It also induced apoptosis as shown in the Caspase-Glo® 3/7 assay and cell death detection ELISA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arcyriaflavin A can be synthesized through various synthetic routes. One common method involves the use of 2,2’-bisindole-3-acetic acid derivatives as intermediates . The synthesis typically involves the following steps:
Formation of 2,2’-bisindole-3-acetic acid derivatives: This is achieved by reacting indole-2-carboxaldehyde with (E)-2-aminocinnamic acid ethyl ester in the presence of acetic acid and toluene.
Cyclization and oxidation: The intermediate is then cyclized and oxidized to form the indolocarbazole core structure.
Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation using recombinant Pseudomonas putida KT2440 . This method involves the optimization of key parameters to increase the yield of this compound in the cell-free supernatant .
Analyse Chemischer Reaktionen
Arcyriaflavin A unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um komplexere Indolocarbazol-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wie Kaliumpermanganat und Essigsäureanhydrid.
Reduktionsmittel: Wie Natriumborhydrid.
Substitutionsreagenzien: Wie Halogenierungsmittel.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
Arcyriaflavin A ist unter den Indolocarbazol-Verbindungen einzigartig aufgrund seiner spezifischen Hemmung von CDK4 und CaMKII . Ähnliche Verbindungen umfassen:
Staurosporin: Ein potenter Inhibitor von Proteinkinasen, einschließlich CDK4.
Rebeccamycin: Ein weiteres Indolocarbazol-Derivat mit Antikrebs-Eigenschaften.
K252a: Ein Inhibitor von Proteinkinasen mit einer Struktur, die der von this compound ähnelt.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und biologischen Aktivitäten, was die Einzigartigkeit von this compound in seiner selektiven Hemmung von CDK4 und CaMKII hervorhebt .
Biologische Aktivität
Arcyriaflavin A is a notable compound recognized for its potent biological activities, particularly as a cyclin-dependent kinase 4 (CDK4) inhibitor. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
This compound primarily functions by inhibiting CDK4, which plays a crucial role in cell cycle regulation. The compound has demonstrated significant inhibitory activity with an IC50 ranging between 60 to 190 nM against CDK4, with a reported value of 140 nM in some studies . This inhibition leads to:
- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in various cell types, including endometriotic cyst stromal cells (ECSCs) .
- Apoptosis Induction : The compound promotes apoptosis in treated cells, as evidenced by increased caspase-3 and caspase-7 activities .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Effect | Assay Method |
---|---|---|
Inhibition of Cell Viability | Significant reduction in ECSC viability at concentrations of 1 and 10 μM | MTT and BrdU incorporation assays |
Induction of Apoptosis | Increased apoptosis rates observed at 10 μM | Caspase-Glo® 3/7 assay |
Cell Cycle Arrest | Accumulation of cells in G0/G1 phase; decreased S and G2/M phase populations | Flow cytometry |
Downregulation of VEGF-A | Suppression of vascular endothelial growth factor A expression in ECSCs | ELISA |
Case Studies and Research Findings
- Endometriosis Treatment Potential :
- Synergistic Anticancer Effects :
- Antiviral Activity :
Eigenschaften
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416132 | |
Record name | arcyriaflavin a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-54-1 | |
Record name | arcyriaflavin a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.